1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone
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Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, has been a topic of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Scientific Research Applications
Synthesis and Chemical Characterization
Several studies have focused on synthesizing and characterizing compounds with structural similarities or related functionalities, aiming to explore their chemical properties and potential applications. For example, the synthesis of novel heterocyclic compounds has been explored for antiviral activities and the development of new pharmaceuticals. Compounds with pyrazolo[3,4-b]pyridin motifs have been synthesized and evaluated for their potential as antiviral agents (Attaby et al., 2006). Similarly, compounds incorporating isoxazoline and pyridone units have been synthesized and assessed for various biological activities, including anti-inflammatory and antimicrobial effects (Dallakian et al., 1998).
Catalytic Behavior and Organic Synthesis
Research has also been conducted on the catalytic behavior of complexes formed with ligands similar to the compound of interest, particularly focusing on their reactivity with ethylene to explore applications in polymer science. Sun et al. (2007) investigated iron and cobalt complexes with tridentate ligands for ethylene oligomerization and polymerization, demonstrating the potential of these complexes in catalysis (Sun et al., 2007).
Pharmacological Potential
The structural features of similar compounds have been linked to pharmacological properties, such as monoamine oxidase B (MAO-B) inhibition, which is relevant in the treatment of neurological disorders. The transformation of reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation highlights the importance of chemical modifications in enhancing pharmacological activity (Ding & Silverman, 1993).
Future Directions
Properties
IUPAC Name |
1-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O2/c1-6(20)10-3-8(21-19-10)5-18-11-9(13)2-7(4-17-11)12(14,15)16/h2,4,8H,3,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQXRQAGLRPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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